molecular formula C15H23N3O4S2 B2714219 N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896282-59-0

N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2714219
CAS RN: 896282-59-0
M. Wt: 373.49
InChI Key: OUWQWQOVBLHPCJ-UHFFFAOYSA-N
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Description

“N1-isobutyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is an organic compound that likely belongs to the oxalamide family. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring attached to a thiophene ring via a sulfonyl group. The exact structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo various reactions, including ring-opening and functionalization .

Scientific Research Applications

Chemical Synthesis and Methodologies

  • A study details the synthesis of key intermediates for developing antibiotics, highlighting efficient and stereoselective processes involving asymmetric Michael addition and stereoselective alkylation. This underscores the importance of innovative synthetic routes in drug development (Fleck et al., 2003).

Pharmacological Characterization

  • Research on κ-opioid receptor (KOR) antagonists demonstrates the discovery of novel compounds with high affinity and selectivity for KOR, showing potential for treating depression and addiction disorders. This highlights the role of targeted molecular design in developing new therapeutics (Grimwood et al., 2011).

Biochemical Analysis

  • A method for the simultaneous determination of free and acetyl-conjugated polyamines in urine using gas-chromatography is described, emphasizing the importance of analytical techniques in clinical chemistry and diagnostics (van den Berg et al., 1986).

Biofuel Production

  • A study on engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic biofuel production demonstrates the application of metabolic engineering in creating sustainable energy solutions (Bastian et al., 2011).

Neuroprotective Effects

  • Investigation of mangiferin against oxidative stress in neuroblastoma cells provides an example of research into natural compounds for potential therapeutic applications in neurodegenerative diseases (Amazzal et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrrolidine derivatives have biological activity and can interact with various targets in the body .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its potential uses in medicine. The design of new pyrrolidine compounds with different biological profiles could also be an area of interest .

properties

IUPAC Name

N'-(2-methylpropyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c1-11(2)9-16-14(19)15(20)17-10-12-5-3-7-18(12)24(21,22)13-6-4-8-23-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWQWQOVBLHPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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